molecular formula C22H21N7O B267970 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

カタログ番号 B267970
分子量: 399.4 g/mol
InChIキー: KWNAYBUDSPEITL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as MT-45, is a synthetic opioid analgesic that has gained popularity in recent years. It was first synthesized in the 1970s by scientists working at the pharmaceutical company Dainippon Sumitomo Pharma. MT-45 has been found to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain.

作用機序

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It is believed that 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one binds to the mu-opioid receptor and activates a signaling pathway that leads to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its rewarding effects. It has also been shown to decrease levels of the stress hormone corticosterone, suggesting that it may have an anxiolytic effect.

実験室実験の利点と制限

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages and limitations for use in lab experiments. One advantage is that it has a high potency, meaning that small doses can produce significant effects. However, one limitation is that it has a short half-life, meaning that its effects may not be long-lasting. Additionally, there is a lack of research on the long-term effects of 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, which may limit its usefulness in lab experiments.

将来の方向性

There are several future directions for research on 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of interest is the development of analogs that have improved pharmacological properties, such as increased potency and longer half-life. Another area of interest is the investigation of the long-term effects of 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, particularly with regards to its potential for addiction and dependence. Finally, there is a need for further research on the safety and efficacy of 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in humans, particularly with regards to its potential for abuse and overdose.

合成法

The synthesis of 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps, including the reaction of 4-methylbenzaldehyde with propan-2-ylbenzene to form 4-methyl-2-(4-propan-2-ylphenyl)but-2-enal. This compound is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form the intermediate 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

科学的研究の応用

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been the subject of several scientific studies, particularly in the field of pain management. One study found that 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one was effective in reducing pain in rats with neuropathic pain. Another study found that 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one was effective in reducing pain in mice with inflammatory pain. These findings suggest that 10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may be a promising candidate for the treatment of chronic pain in humans.

特性

製品名

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

分子式

C22H21N7O

分子量

399.4 g/mol

IUPAC名

10-(4-methylphenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C22H21N7O/c1-12(2)14-8-10-16(11-9-14)20-17-18(15-6-4-13(3)5-7-15)24-25-21(30)19(17)23-22-26-27-28-29(20)22/h4-12,20,27-28H,1-3H3

InChIキー

KWNAYBUDSPEITL-UHFFFAOYSA-N

異性体SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)C(C)C

SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)C(C)C

正規SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。